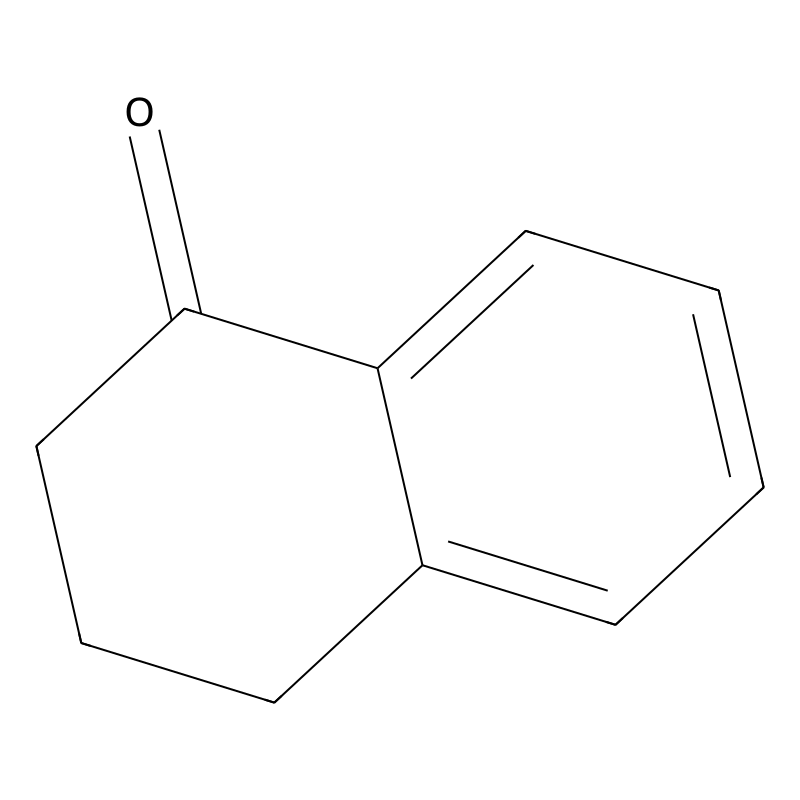1-Tetralone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Synthetic Intermediate
-Naphthol Production
The most prominent application of 1-tetralone is as a precursor for 1-naphthol . This process involves the aromatization of 1-tetralone using platinum catalysts at elevated temperatures (200-450°C). 1-Naphthol serves as a vital starting material for numerous commercially important chemicals, including:
Organic Synthesis
1-Tetralone's chemical structure makes it a versatile building block for various organic syntheses. Its reactive carbonyl group allows for further functionalization, enabling the creation of diverse complex molecules . These molecules find applications in various fields, including:
Biological Activity Exploration
Recent research has also focused on exploring the potential biological activities of 1-tetralone and its derivatives. These studies suggest that 1-tetralone may possess various properties, including:
- Monoamine Oxidase (MAO) Inhibition: Studies have shown that certain 1-tetralone derivatives exhibit inhibitory effects on specific isoforms of MAO enzymes, potentially offering therapeutic benefits in conditions like Parkinson's disease and depression .
- Anticancer Properties: Research indicates that some 1-tetralone derivatives possess antitumor activity, suggesting their potential application in cancer treatment .
- Insecticidal Activity: Extracts from specific plants containing 1-tetralone have demonstrated insecticidal properties, highlighting its potential as a natural insecticide .
1-Tetralone, also known as 3,4-dihydronaphthalen-1(2H)-one, is an organic compound with the molecular formula and a molecular weight of 146.19 g/mol. It appears as a clear amber to brown oily liquid and is classified under the category of tetralones, which are cyclic ketones derived from naphthalene. The compound is characterized by a carbonyl group (C=O) attached to a saturated cycloalkane structure, specifically at the 1-position of the tetralin ring system .
1-Tetralone is versatile in its reactivity, participating in various chemical transformations:
- Reduction Reactions: It can be reduced to 1,2,3,4-tetrahydronaphthalene through a Birch reduction in liquid ammonia using lithium .
- Halogenation: Under certain conditions, 1-tetralone can react with halogens to form halogenated derivatives, such as 2-bromo-1-tetralone when treated with cyanogen halides .
- Hydrogenation: It can undergo hydrogenation to yield saturated derivatives or be used as a hydrogen source in transfer hydrogenation reactions catalyzed by triflic acid .
- Condensation Reactions: The compound can participate in condensation reactions to form various derivatives useful in synthetic organic chemistry.
Several methods exist for synthesizing 1-tetralone:
- Hydrogenation of 1-Naphthol: A prevalent method involves the catalytic hydrogenation of 1-naphthol using Raney nickel under controlled temperature (170-250 °C) and pressure (3.0-5.0 MPa). This method yields a mixture from which 1-tetralone can be purified through alkali washing and rectification .
- Friedel-Crafts Acylation: Another method includes intramolecular Friedel-Crafts acylation using arylalkyl acid chlorides, facilitated by specific solvents like hexafluoro-2-propanol .
- Photocatalytic Methods: Recent advancements have introduced photocatalytic methods that utilize visible light to promote reactions leading to 1-tetralone synthesis from various precursors .
Studies on the interactions of 1-tetralone reveal its potential as a dihydrogen source in catalytic reactions. Its reactivity with palladium-carbon has been investigated for converting tetralones into naphthols under supercritical water conditions, showcasing its utility in green chemistry applications . Additionally, its interactions with other reagents often lead to significant yields of desired products while minimizing byproducts.
Several compounds share structural similarities with 1-tetralone. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Tetralone | C10H10O | Ketone at the 2-position; different reactivity |
| 1-Naphthol | C10H8O | Hydroxy group instead of carbonyl; phenolic nature |
| 5,6-Dihydronaphthalene | C10H10 | Fully saturated; lacks carbonyl functionality |
| 1,2,3,4-Tetrahydronaphthalene | C10H12 | Fully saturated; no carbonyl; more stable |
Uniqueness of 1-Tetralone
The defining characteristic of 1-tetralone is its carbonyl group at the first position of the tetralin structure, which distinguishes it from other similar compounds. This functional group imparts unique reactivity patterns that are advantageous in synthetic organic chemistry.
Color/Form
XLogP3
Boiling Point
Flash Point
Density
Melting Point
8 °C
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms

Irritant
Other CAS
529-34-0








